Amineptine Methyl Ester

Catalog No.
S986877
CAS No.
1174537-11-1
M.F
C23H29NO2
M. Wt
351.49
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amineptine Methyl Ester

CAS Number

1174537-11-1

Product Name

Amineptine Methyl Ester

IUPAC Name

methyl 7-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylamino)heptanoate

Molecular Formula

C23H29NO2

Molecular Weight

351.49

InChI

InChI=1S/C23H29NO2/c1-26-22(25)14-4-2-3-9-17-24-23-20-12-7-5-10-18(20)15-16-19-11-6-8-13-21(19)23/h5-8,10-13,23-24H,2-4,9,14-17H2,1H3

InChI Key

NOYASTFAKROJLU-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCNC1C2=CC=CC=C2CCC3=CC=CC=C13

Synonyms

7-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)amino]-heptanoic Acid Methyl Ester

Amineptine Methyl Ester is a chemical compound derived from amineptine, which is a selective dopamine reuptake inhibitor. This compound is characterized by its methyl ester functional group, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to its parent compound. The chemical structure of Amineptine Methyl Ester can be represented as follows:

  • Chemical Formula: C₁₁H₁₅N₃O₂
  • Molecular Weight: 219.26 g/mol

The compound is primarily studied for its potential therapeutic applications, particularly in the treatment of mood disorders and depression.

  • Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol. This reaction is crucial for understanding the stability and degradation pathways of the compound in biological systems .
  • Aminolysis: The ester can react with ammonia or amines to form primary, secondary, or tertiary amides, depending on the nature of the amine used .
  • Reduction: Amineptine Methyl Ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride .

These reactions highlight the compound's versatility and potential for further chemical modifications.

Amineptine Methyl Ester exhibits notable biological activity primarily related to its mechanism as a dopamine reuptake inhibitor. This mechanism suggests potential antidepressant effects similar to those observed with other dopaminergic agents. Additionally, studies indicate that compounds with methyl ester functionalities often show enhanced bioavailability and altered pharmacodynamics compared to their non-esterified counterparts .

The synthesis of Amineptine Methyl Ester typically involves the following steps:

  • Formation of Sodium Salt: Amineptine is treated with sodium hydride in dimethylformamide to form the sodium salt.
  • Methylation: Methyl iodide is introduced to the reaction mixture, facilitating the formation of the methyl ester derivative.
  • Quenching and Acidification: The reaction mixture is quenched with methanol and then acidified with hydrochloric acid to isolate Amineptine Methyl Ester as a solid product .

This method allows for efficient production while maintaining high yields and purity suitable for research applications.

Amineptine Methyl Ester has several potential applications:

  • Pharmaceutical Research: It serves as an important intermediate in the synthesis of novel antidepressants and other psychoactive compounds.
  • Chemical Biology: The compound can be used in studies exploring dopamine receptor interactions and neuropharmacology.
  • Synthetic Chemistry: Its unique structure allows it to function as a building block for further synthetic modifications in organic chemistry .

Interaction studies involving Amineptine Methyl Ester focus on its binding affinity to dopamine receptors and its effects on neurotransmitter systems. Preliminary research indicates that compounds similar to Amineptine Methyl Ester may modulate dopaminergic signaling pathways, which could have implications for treating mood disorders . Further studies are necessary to elucidate specific interactions and their pharmacological significance.

Amineptine Methyl Ester shares structural similarities with several other compounds that also exhibit dopaminergic activity. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
AmineptineParent compoundDirect dopamine reuptake inhibitor
Methyl AminolevulinatePorphyrin precursorUsed in photodynamic therapy
Methyl Glycine EsterAmino acid derivativeInvolved in various metabolic pathways
Methyl PhenylalaninateAmino acid methyl esterKnown for its role in peptide synthesis

Amineptine Methyl Ester stands out due to its specific action on dopamine transporters, which may provide distinct therapeutic benefits compared to other compounds listed.

XLogP3

4.7

Dates

Modify: 2024-04-14

Explore Compound Types